Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms on the biphenyl structure, along with a carboxylate ester group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a popular method for the synthesis of biphenyl derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Solvents: Commonly used solvents include dioxane and tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl structures .
Scientific Research Applications
Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The compound can modulate signal transduction pathways and affect the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-fluorobenzoate: Another biphenyl derivative with similar structural features.
5-Bromo-4-fluoro-2-methylaniline: Shares the bromine and fluorine substituents but differs in the functional groups attached to the biphenyl core.
Uniqueness
Methyl 5-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate ester group. This combination of features makes it a versatile compound in organic synthesis and various scientific applications .
Properties
Molecular Formula |
C14H10BrFO2 |
---|---|
Molecular Weight |
309.13 g/mol |
IUPAC Name |
methyl 5-bromo-2-fluoro-3-phenylbenzoate |
InChI |
InChI=1S/C14H10BrFO2/c1-18-14(17)12-8-10(15)7-11(13(12)16)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
ITQAFDMHQFCMOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1F)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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